1,4-Difluoro-2,6-dimethoxybenzene

CAS No.: 1806291-64-4

Cat. No.: VC2757174

Molecular Formula: C8H8F2O2

Molecular Weight: 174.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806291-64-4 |

|---|---|

| Molecular Formula | C8H8F2O2 |

| Molecular Weight | 174.14 g/mol |

| IUPAC Name | 2,5-difluoro-1,3-dimethoxybenzene |

| Standard InChI | InChI=1S/C8H8F2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

| Standard InChI Key | DDXZXANZEOKIDC-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1F)OC)F |

| Canonical SMILES | COC1=CC(=CC(=C1F)OC)F |

Introduction

Chemical Structure and Properties

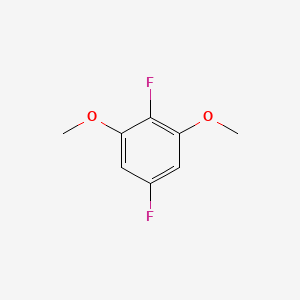

1,4-Difluoro-2,6-dimethoxybenzene features a benzene ring with two fluorine atoms at positions 1 and 4, and two methoxy groups at positions 2 and 6. This strategic arrangement of substituents contributes to its distinctive chemical behavior and reactivity profile. The compound is identified by CAS registry number 1806291-64-4 and belongs to the class of difluorinated aromatic hydrocarbons.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F2O2 |

| Molecular Weight | 174.14 g/mol |

| CAS Number | 1806291-64-4 |

| IUPAC Name | 2,5-difluoro-1,3-dimethoxybenzene |

| Standard InChI | InChI=1S/C8H8F2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

| Standard InChIKey | DDXZXANZEOKIDC-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1F)OC)F |

| Storage Condition | Room Temperature |

The presence of fluorine atoms in this molecule significantly alters the electronic distribution compared to non-fluorinated analogs. Fluorine, with its high electronegativity, influences the compound's reactivity, stability, and intermolecular interaction capabilities. Meanwhile, the methoxy groups provide sites for potential functionalization and contribute to the compound's solubility characteristics.

Applications in Scientific Research

1,4-Difluoro-2,6-dimethoxybenzene demonstrates versatility in its applications across multiple scientific domains. Its unique chemical structure and properties make it valuable in several key areas:

Pharmaceutical Development

The compound is reported to be used for medicinal purposes as both a research tool and potential intermediate in drug development . In pharmaceutical research, fluorinated aromatic compounds often play crucial roles due to the unique properties that fluorine imparts to drug molecules:

-

Increased metabolic stability against oxidative degradation

-

Enhanced binding interactions with target proteins

-

Altered lipophilicity affecting absorption and distribution properties

-

Modified acidity or basicity of neighboring functional groups

Related fluorinated dimethoxybenzene derivatives have shown promising activity as enzyme inhibitors. For instance, compounds containing similar structural elements have been investigated as FGFR (Fibroblast Growth Factor Receptor) inhibitors, demonstrating "enzymatic IC50 values in the picomolar range" . This suggests potential for 1,4-difluoro-2,6-dimethoxybenzene in similar biological applications.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly for the development of more complex fluorinated compounds. Its specific substitution pattern provides a useful scaffold for further chemical transformations, allowing chemists to:

-

Create diverse libraries of related compounds

-

Develop novel functional materials with specific properties

-

Explore structure-activity relationships in medicinal chemistry

-

Synthesize compounds with specialized electronic properties

Materials Science

In materials science, fluorinated aromatic compounds like 1,4-difluoro-2,6-dimethoxybenzene contribute to the development of advanced materials with enhanced properties:

-

Materials with unique surface properties

-

Compounds with improved thermal stability

-

Substances with increased chemical resistance

-

Electronic materials with specific conductivity profiles

The strategic positioning of fluorine atoms within the compound makes it particularly valuable for applications requiring precise control over electronic properties and intermolecular interactions.

Comparison with Related Fluorinated Compounds

To provide context, it's valuable to compare 1,4-difluoro-2,6-dimethoxybenzene with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 1,4-Difluoro-2,6-dimethoxybenzene | 1806291-64-4 | C8H8F2O2 | 174.14 g/mol | Two fluorines at 1,4 positions; methoxy groups at 2,6 |

| 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5 | C8H8F2O2 | 174.14 g/mol | Same formula; different methoxy arrangement (2,5) |

| 1-Fluoro-2,4-dimethoxybenzene | 17715-70-7 | C8H9FO2 | 156.15 g/mol | Single fluorine; different methoxy positioning |

| 1,4-Dimethoxy-2-fluorobenzene | 82830-49-7 | C8H9FO2 | 156.15 g/mol | Single fluorine; different substitution pattern |

These structural variations, though subtle, significantly impact chemical properties:

-

The position of fluorine atoms relative to methoxy groups affects electronic distribution, altering reactivity profiles.

-

The number of fluorine atoms influences lipophilicity, metabolic stability, and binding interactions.

-

The arrangement of substituents affects molecular geometry and potential intermolecular interactions.

The comparison highlights how strategic modification of fluorine and methoxy positions can be used to tune properties for specific applications in medicinal chemistry and materials science.

Research Findings and Future Directions

Research findings related specifically to 1,4-difluoro-2,6-dimethoxybenzene are emerging, though studies on related compounds provide valuable insights:

-

Fluorinated dimethoxybenzenes have demonstrated potential as enzyme inhibitors, particularly against targets like FGFR1 .

-

The metabolic stability of fluorinated aromatic compounds is generally enhanced compared to non-fluorinated analogs, making them valuable in pharmaceutical applications .

-

Studies examining demethylation in human liver microsomes suggest that methoxy groups on similar structures can serve as metabolic liable sites .

Future research directions may include:

-

Systematic evaluation of the biological activity spectrum of 1,4-difluoro-2,6-dimethoxybenzene

-

Development of more efficient and selective synthetic routes

-

Investigation of structure-activity relationships through systematic modification

-

Exploration of potential applications in electronic materials and functional polymers

-

Computational studies to predict and explain reactivity patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume